

# Salirasib in Combination with Immunotherapy: A Comparative Analysis

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## Compound of Interest

Compound Name: *Salirasib*

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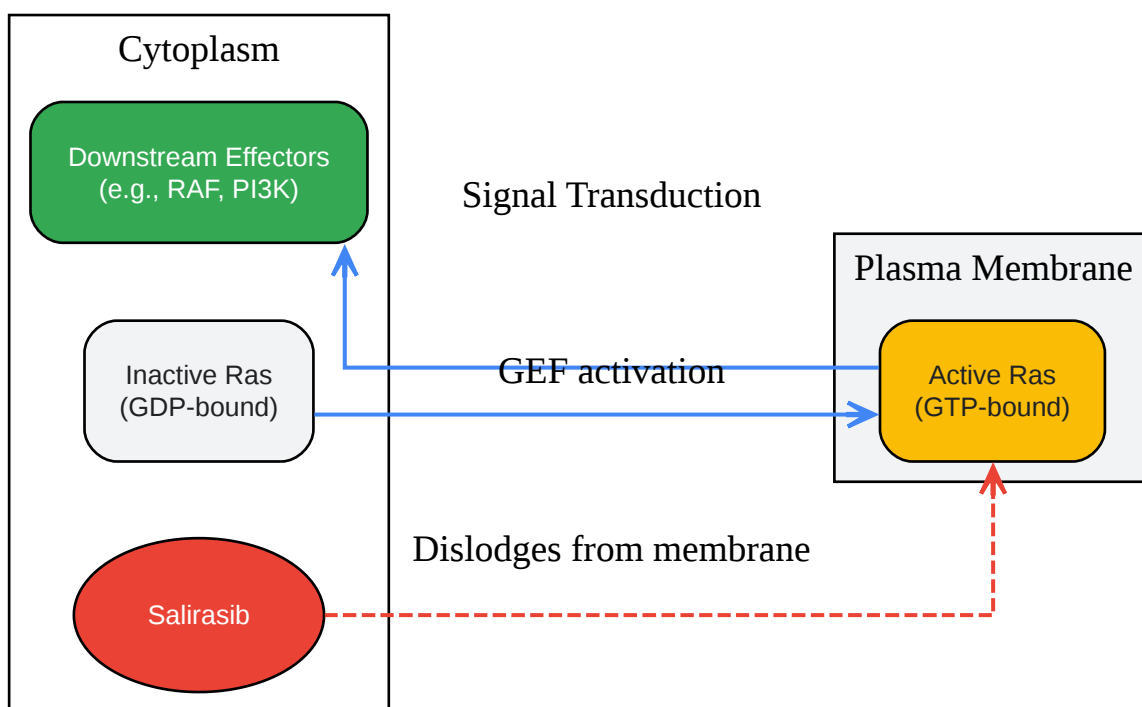
## Introduction

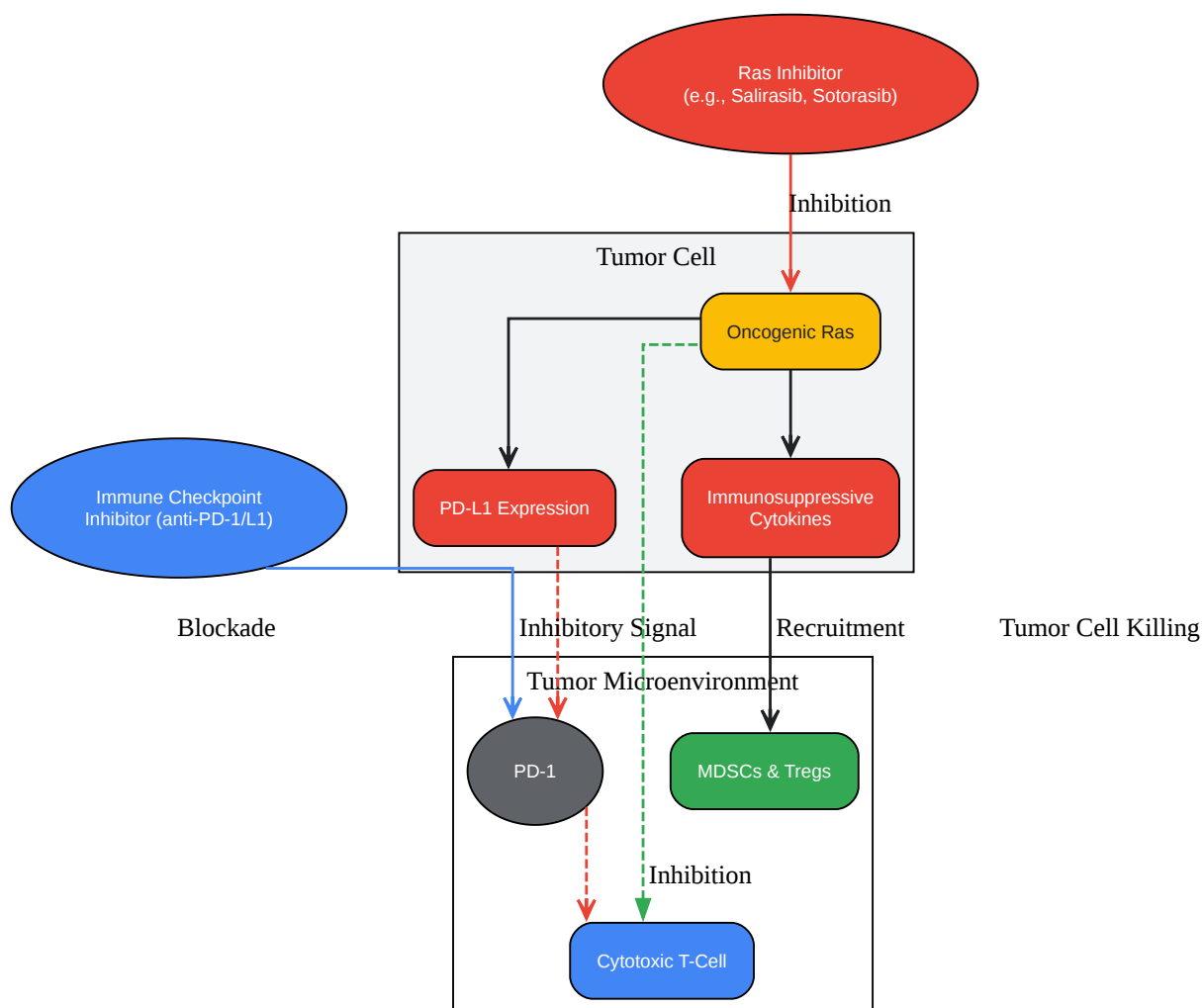
The Ras family of small GTPases represents one of the most frequently mutated oncogene families in human cancers. For decades, direct inhibition of Ras proteins was considered an intractable challenge. **Salirasib** (S-farnesylthiosalicylic acid), a farnesylcysteine mimetic, emerged as one of the early Ras inhibitors to enter clinical trials. It functions by dislodging Ras from the plasma membrane, thereby inhibiting its signaling. While initial clinical development focused on combining **Salirasib** with chemotherapy, the advent of immunotherapy has opened new avenues for combination strategies targeting Ras-driven tumors. This guide provides a comparative analysis of **Salirasib** in the context of immunotherapy, drawing parallels with newer generations of Ras inhibitors to elucidate potential synergies and future directions.

## Salirasib: Mechanism of Action and Preclinical Data

**Salirasib** is a synthetic small molecule that acts as a potent Ras inhibitor[1]. It selectively disrupts the association of active Ras proteins with the plasma membrane, a critical step for their signaling functions[1][2]. Preclinical studies have demonstrated that **Salirasib** can inhibit tumor growth and downregulate gene expression in cell cycle and Ras signaling pathways[1]. In animal models, orally administered **Salirasib** has been shown to inhibit the growth of human pancreatic tumors in nude mice[3].

## Signaling Pathway of Salirasib's Action





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## References

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- 2. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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